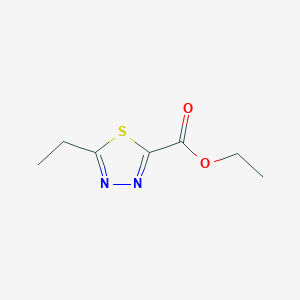

Ethyl-5-Ethyl-1,3,4-Thiadiazol-2-carboxylat

Übersicht

Beschreibung

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The unique structure of ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate, which includes a thiadiazole ring fused with an ethyl ester group, makes it an interesting subject for chemical research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is primarily recognized for its role as a pharmaceutical intermediate. Its unique chemical structure allows it to be a precursor in synthesizing various therapeutic agents. Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Properties : The compound has been studied for its effectiveness against various bacterial strains and fungi, making it valuable in developing new antibiotics and antifungal medications .

- Anti-inflammatory Effects : There are reports of its derivatives demonstrating anti-inflammatory activities, which could lead to treatments for conditions such as arthritis and other inflammatory diseases .

- Analgesic and Anesthetic Activities : Certain derivatives have shown potential as analgesics and anesthetics, providing pain relief without significant side effects .

Agricultural Chemistry

In agricultural chemistry, ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate serves as a building block for designing new agrochemicals. Its applications include:

- Fungicides : The compound can be modified to create effective fungicides that protect crops from fungal infections, thereby enhancing agricultural yield .

- Herbicides : Research is ongoing to develop herbicides based on this compound that can selectively eliminate weeds while preserving crop health .

Material Science

The properties of ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate extend into material science:

- Specialty Polymers : The compound is utilized in formulating specialty polymers that offer improved durability and resistance to environmental factors such as UV radiation and moisture .

- Coatings : Its incorporation into coatings enhances the protective qualities of materials used in various industries, including automotive and construction .

Analytical Chemistry

In analytical chemistry, ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate acts as a reagent in several analytical methods:

- Detection and Quantification : It aids in the detection and quantification of other chemical species in complex mixtures, facilitating more accurate analytical results .

Case Studies and Research Findings

Several studies have highlighted the efficacy of ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate in various applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with an appropriate electrophile such as ethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazole derivatives.

Wirkmechanismus

The mechanism of action of ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives, such as:

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate: Similar structure but with an amino group, showing different biological activities.

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate: Contains a chlorine atom, which can alter its reactivity and applications.

2-Amino-5-ethyl-1,3,4-thiadiazole: Lacks the ester group, leading to different chemical properties and uses.

The uniqueness of ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

1. Antimicrobial Activity

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates its effectiveness as follows:

- Bacterial Strains : The compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ofloxacin .

- Fungal Strains : It also displays antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with reported inhibition rates ranging from 58% to 66% at certain concentrations .

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 31.25 |

| Escherichia coli | Bactericidal | 31.25 |

| Candida albicans | Antifungal | 32–42 |

| Aspergillus niger | Antifungal | 32–42 |

2. Anticancer Activity

The compound has shown potential anticancer effects by inducing apoptosis in various cancer cell lines. Studies indicate that it may activate specific signaling pathways that lead to cell death in cancer cells. For example, it has been evaluated against liver carcinoma cell lines with varying degrees of efficacy .

| Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|

| HepG2 (liver carcinoma) | >50 | Doxorubicin (0.72) |

The biological activity of ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is attributed to its ability to interact with specific molecular targets within biological systems:

- Antimicrobial Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or protein function. This interference can lead to cell lysis or impaired replication.

- Anticancer Mechanism : In cancer applications, it may induce apoptosis through the activation of apoptotic pathways, potentially involving caspases and other signaling molecules.

Case Studies

Several studies have highlighted the effectiveness of ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate in various applications:

- Study on Antimicrobial Efficacy : A recent investigation tested the compound against a panel of pathogens and found it to be significantly more effective than traditional antibiotics in certain cases, particularly against resistant strains of bacteria .

- Anticancer Research : Another study explored the compound's effects on different cancer cell lines and reported promising results in reducing cell viability at low concentrations compared to established chemotherapeutics .

Comparison with Similar Compounds

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives to understand its unique properties:

| Compound Name | Key Features |

|---|---|

| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Contains an amino group; different biological activities |

| Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | Chlorine substitution alters reactivity |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | Lacks ester group; different chemical properties |

Eigenschaften

IUPAC Name |

ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-5-8-9-6(12-5)7(10)11-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDGOBVYXGZBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.